Comparative Lipophilicity: LogP of 4-Ethenyl-1,3-dimethyl-1H-pyrazole vs. 4-Ethynyl Analog
The 4-ethenyl derivative exhibits moderately higher lipophilicity than its 4-ethynyl analog, a parameter that directly influences membrane permeability and solubility profiles in medicinal chemistry. The calculated XLogP3-AA for the target compound is higher than that of the 4-ethynyl derivative [1]. While not a massive difference, this quantifiable variation can impact pharmacokinetic modeling and lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 (calculated) |
| Comparator Or Baseline | 4-Ethynyl-1,3-dimethyl-1H-pyrazole (CAS 61514-53-2): 0.9 (calculated) |
| Quantified Difference | ΔLogP = +0.5 (Target is ~55% more lipophilic based on LogP difference) |
| Conditions | Computed property, XLogP3 algorithm (PubChem 2024 release). |
Why This Matters
This difference in LogP is meaningful for medicinal chemists screening for improved cellular permeability, as it quantifies a change in physicochemical property between two structurally similar building blocks.
- [1] PubChem. 1H-Pyrazole, 3-ethenyl-1,5-dimethyl-. PubChem CID 12209489. XLogP3-AA value. View Source
